molecular formula C20H24N4 B12468958 3-{3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1H-indole

3-{3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1H-indole

Cat. No.: B12468958
M. Wt: 320.4 g/mol
InChI Key: DMIUJDCKIMDFIL-UHFFFAOYSA-N
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Description

3-{3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a piperazine ring substituted with a pyridine moiety, linked to an indole scaffold through a propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1H-indole typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-{3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 3-{3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1H-indole involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1H-indole lies in its specific combination of structural features, which confer distinct biological activities and pharmacokinetic properties. Its ability to interact with multiple biological targets makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C20H24N4

Molecular Weight

320.4 g/mol

IUPAC Name

3-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-1H-indole

InChI

InChI=1S/C20H24N4/c1-2-8-19-18(7-1)17(16-22-19)6-5-11-23-12-14-24(15-13-23)20-9-3-4-10-21-20/h1-4,7-10,16,22H,5-6,11-15H2

InChI Key

DMIUJDCKIMDFIL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=CNC3=CC=CC=C32)C4=CC=CC=N4

Origin of Product

United States

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